molecular formula C16H21N3OS B2578812 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide CAS No. 886899-17-8

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide

Cat. No. B2578812
CAS RN: 886899-17-8
M. Wt: 303.42
InChI Key: CQVJUTOAUZCNLM-UHFFFAOYSA-N
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Description

“N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmacological Applications

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide derivatives have been investigated for their potential as antipsychotic agents due to their ability to bind to dopamine D2 receptors, a target for schizophrenia treatment. For instance, a study on 2-phenyl-4-(aminomethyl)imidazoles, which share structural similarities with the compound , demonstrated their potential in blocking dopamine D2 receptor activity, suggesting applications in designing new antipsychotic medications (Thurkauf et al., 1995).

Chemical Synthesis

The compound's utility extends into synthetic chemistry, where derivatives are used for lithiation reactions, a fundamental step in creating complex molecules. For example, the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide has been utilized for ring substitution reactions, highlighting its role in the synthesis of pharmacologically active molecules (Smith et al., 2012).

Molecular Biology Research

In molecular biology, pyrrole-imidazole (PI) polyamides related to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide have been explored for gene expression modulation. PI polyamides can bind to specific DNA sequences, inhibiting gene transcription and offering a novel approach to treating diseases at the genetic level. For instance, a study demonstrated the use of PI polyamides in targeting the TGF-β1 promoter, significantly reducing renal disease progression in experimental models without adverse effects (Matsuda et al., 2011).

Another application involves the visualization of telomeres in tissue sections using PI polyamide probes, which offer advantages over traditional fluorescence in situ hybridization (FISH) techniques, including less disruptive processing and efficient labeling (Sasaki et al., 2016).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

2,2-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)14(20)17-9-10-21-15-18-11-13(19-15)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVJUTOAUZCNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCSC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide

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